Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate
Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxy functional group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4,4,4-trifluoro-3-oxo-3-(trifluoromethyl)butanoate.
Reduction: Ethyl 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate is used in several scientific research fields:
Chemistry: As a reagent in the synthesis of complex organic molecules and as a building block for fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation
Mechanism of Action
The mechanism by which Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate
Uniqueness
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate is unique due to the presence of both hydroxy and trifluoromethyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a versatile compound in synthetic chemistry and enhances its potential for various applications compared to similar compounds .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O3/c1-2-16-4(14)3-5(15,6(8,9)10)7(11,12)13/h15H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBWGPBZGNCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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